molecular formula C6H11NO2 B7899956 Ethyl 2-aminocyclopropanecarboxylate

Ethyl 2-aminocyclopropanecarboxylate

Cat. No.: B7899956
M. Wt: 129.16 g/mol
InChI Key: YJRYAHXBMQIZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminocyclopropanecarboxylate: is an organic compound with the molecular formula C6H11NO2. It is a derivative of cyclopropane, featuring an amino group (-NH2) attached to the second carbon of the cyclopropane ring and an ethyl ester group (-COOCH2CH3) attached to the carboxyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydrolysis of this compound Hydrochloride: This method involves the hydrolysis of this compound hydrochloride under acidic conditions to yield the free amine and ethyl ester.

  • Reduction of this compound: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, and carboxylic acids.

  • Reduction: Primary amines.

  • Substitution: Amino derivatives and ester derivatives.

Scientific Research Applications

Ethyl 2-aminocyclopropanecarboxylate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-aminocyclopropanecarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 1-aminocyclopropanecarboxylate: This compound differs by the position of the amino group on the cyclopropane ring.

  • Ethyl 2-methylcyclopropanecarboxylate: This compound has a methyl group instead of an amino group on the cyclopropane ring.

Properties

IUPAC Name

ethyl 2-aminocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYAHXBMQIZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-aminocyclopropanecarboxylate
Reactant of Route 2
Ethyl 2-aminocyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-aminocyclopropanecarboxylate
Reactant of Route 4
Ethyl 2-aminocyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-aminocyclopropanecarboxylate
Reactant of Route 6
Ethyl 2-aminocyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.